molecular formula C21H35NO4S B570722 14(15)-Eet-SI CAS No. 218461-97-3

14(15)-Eet-SI

Cat. No. B570722
M. Wt: 397.574
InChI Key: UPGGGACSUDOHOT-PHTXUDHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14(15)-EET-SI, also known as 14,15-epoxyeicosa-5Z,8Z,11Z,13E-tetraenoic acid synthase inhibitor, is a novel compound that has recently been studied for its potential therapeutic applications. 14,15-EET-SI is a synthetic inhibitor of the enzyme 14,15-epoxyeicosa-5Z,8Z,11Z,13E-tetraenoic acid synthase (EET-SI). This enzyme plays a role in the production of the bioactive eicosanoids, which are involved in a wide range of biological processes, including inflammation and cell signaling. 14,15-EET-SI has been shown to inhibit the synthesis of the bioactive eicosanoids, which has led to its evaluation as a potential therapeutic agent for various diseases.

Scientific Research Applications

  • Cancer Research : Luo et al. (2018) investigated the role of 14,15-EET in breast cancer cell epithelial-mesenchymal transition (EMT) and drug resistance, finding that 14,15-EET increases integrin αvβ3 expression, leading to activation of the FAK/PI3K/AKT cascade. This suggests that inhibiting 14,15-EET or deactivating the integrin αvβ3/FAK/PI3K/AKT pathway could potentially reverse EMT and cisplatin resistance in breast cancer cells (Luo et al., 2018).

  • Neurology and Stroke Research : Zhao et al. (2021) explored the effect of 14,15-EET on neuronal parthanatos induced by cerebral ischemia and reperfusion. They found that 14,15-EET could reduce brain injury and neuronal apoptosis by enhancing the expression of antioxidant genes and reducing the generation of reactive oxygen species (Zhao et al., 2021).

  • Renal Physiology : A study by Chen et al. (1998) demonstrated that 14,15-EET and its sulfonimide derivatives stimulate tyrosine phosphorylation and induce mitogenesis in renal epithelial cells. This suggests a role for EETs, particularly 14,15-EET, in renal cell growth and function (Chen et al., 1998).

  • Cardiovascular Research : Yang et al. (2007) investigated 14,15-EET agonists as tools for studying EET metabolism and binding. They found these analogs to be full 14,15-EET agonists, providing insights into the biological effects of EETs in cardiovascular systems (Yang et al., 2007).

  • Cell Biology and Apoptosis : Zhang et al. (2011) reported that exogenous 14,15-EET can inhibit apoptosis and stimulate proliferation in human carcinoma cells, suggesting its potential role in cell biology and cancer research (Zhang et al., 2011).

  • Pharmacology and Drug Development : Falck et al. (2014) explored the use of 14,15-EET analogs for vasorelaxation and inhibition of soluble epoxide hydrolase. These studies are essential in developing potent and specific drug candidates for various physiological functions (Falck et al., 2014).

properties

IUPAC Name

(5Z,8Z,11Z)-N-methylsulfonyl-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGGGACSUDOHOT-PHTXUDHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14(15)-Eet-SI

Citations

For This Compound
21
Citations
JR Falck, UM Krishna, YK Reddy… - American Journal …, 2003 - journals.physiology.org
Epoxyeicosatrienoic acids (EETs) are endothelium-derived eicosanoids that activate potassium channels, hyperpolarize the membrane, and cause relaxation. We tested 19 analogs of …
Number of citations: 107 journals.physiology.org
JK Chen, JR Falck, KM Reddy, J Capdevila… - Journal of Biological …, 1998 - ASBMB
In our present studies utilizing a well characterized proximal tubule cell line, LLCPKcl4, we determined that all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) …
Number of citations: 166 www.jbc.org
R Mitra, Z Guo, M Milani, C Mesaros… - Journal of Biological …, 2011 - ASBMB
CYP3A4 expression in breast cancer correlates with decreased overall survival, but the mechanisms are unknown. Cytochrome P450 gene profiling by RNAi silencing demonstrates …
Number of citations: 111 www.jbc.org
D Ye, W Zhou, T Lu, SG Jagadeesh… - American Journal of …, 2006 - journals.physiology.org
Recently, we reported that 11,12-epoxyeicosatrienoic acid (11,12-EET) potently activates rat mesenteric arterial ATP-sensitive K + (K ATP ) channels and produces significant …
Number of citations: 34 journals.physiology.org
WB Campbell - 2002 - journals.physiology.org
Epoxyeicosatrienoic acids (EETs) are endothelial-derived vasodilators. In vascular smooth muscle cells, the EETs activate large-conductance, calcium-activated potassium (KCa) …
Number of citations: 2 journals.physiology.org
V Sudhahar, S Shaw, JD Imig - Current medicinal chemistry, 2010 - ingentaconnect.com
Arachidonic acid metabolites, eicosanoids, are key contributors to vascular function and improper eicosanoid regulation contributes to the progression of cardiovascular diseases. …
Number of citations: 137 www.ingentaconnect.com
D Grimes, D Watson - Biochemical and Biophysical Research …, 2019 - Elsevier
Pro-inflammatory cytokines contribute to pancreatic beta cell death in the pathogenesis of type 1 diabetes mellitus (DM). Cytochrome P450-derived epoxyeicosatrienoic acids (EETs), …
Number of citations: 4 www.sciencedirect.com
JD Imig, C Dimitropoulou, DS Reddy, RE White… - …, 2008 - Taylor & Francis
The epoxygenase metabolite, 11, 12-epoxyeicosatrienoic acid (11, 12-EET), has renal vascular actions. 11, 12-EET analogs have been developed to determine the structure activity …
Number of citations: 84 www.tandfonline.com
Y Luo, MY Wu, BQ Deng, J Huang… - Proceedings of the …, 2019 - National Acad Sciences
A high-fat diet (HFD) causes obesity-associated morbidities involved in macroautophagy and chaperone-mediated autophagy (CMA). AMPK, the mediator of macroautophage, has …
Number of citations: 35 www.pnas.org
A Dhanasekaran, SK Gruenloh… - American Journal …, 2008 - journals.physiology.org
Epoxyeicosatrienoic acids (EETs) reduce infarction of the myocardium after ischemia-reperfusion injury to rodent and dog hearts mainly by opening sarcolemmal and mitochondrial …
Number of citations: 208 journals.physiology.org

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